1-Tert-butoxycarbonyl-6-fluoro-indoline-2-carboxylic acid

Lipophilicity Drug Design Building Block Selection

1-Tert-butoxycarbonyl-6-fluoro-indoline-2-carboxylic acid (CAS 2137506-47-7) is a fluorinated indoline building block featuring a Boc-protected nitrogen and a free 2-carboxylic acid. Its molecular formula is C14H16FNO4, with a molecular weight of 281.28 g/mol.

Molecular Formula C14H16FNO4
Molecular Weight 281.283
CAS No. 2137506-47-7
Cat. No. B2444369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Tert-butoxycarbonyl-6-fluoro-indoline-2-carboxylic acid
CAS2137506-47-7
Molecular FormulaC14H16FNO4
Molecular Weight281.283
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C(CC2=C1C=C(C=C2)F)C(=O)O
InChIInChI=1S/C14H16FNO4/c1-14(2,3)20-13(19)16-10-7-9(15)5-4-8(10)6-11(16)12(17)18/h4-5,7,11H,6H2,1-3H3,(H,17,18)
InChIKeyBFXSGMLVHFCVQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Tert-butoxycarbonyl-6-fluoro-indoline-2-carboxylic acid: Core Identity and Procurement Baseline


1-Tert-butoxycarbonyl-6-fluoro-indoline-2-carboxylic acid (CAS 2137506-47-7) is a fluorinated indoline building block featuring a Boc-protected nitrogen and a free 2-carboxylic acid [1]. Its molecular formula is C14H16FNO4, with a molecular weight of 281.28 g/mol [1]. Key computed physicochemical properties include an XLogP3-AA of 2.4, 1 hydrogen bond donor, and 5 hydrogen bond acceptors [1]. Vendors typically supply this compound at purities of ≥95% or ≥97% for research and development use .

Why Unsubstituted or Regioisomeric Indoline Building Blocks Cannot Replace 1-Tert-butoxycarbonyl-6-fluoro-indoline-2-carboxylic acid


Generic substitution fails because the 6-fluoro substitution pattern is non-interchangeable with other regioisomers or non-fluorinated analogs in structure-activity relationships (SAR). The electron-withdrawing fluoro group at the 6-position directly modulates the indoline ring's electronic character, which can alter reactivity in downstream coupling reactions and binding affinity in biological targets, as seen across indoline-based kinase inhibitor programs . The Boc group is essential for orthogonal protection during synthesis, distinguishing it from unprotected 6-fluoroindoline-2-carboxylic acid .

Quantitative Differentiation Evidence for 1-Tert-butoxycarbonyl-6-fluoro-indoline-2-carboxylic acid


Enhanced Lipophilicity Over Non-Fluorinated Boc-Indoline-2-Carboxylic Acid

The 6-fluoro substitution increases the calculated lipophilicity of the target compound (XLogP3-AA = 2.4) [1] compared to the non-fluorinated analog 1-(tert-butoxycarbonyl)indoline-2-carboxylic acid (XLogP3 = 1.6) . This difference is critical for medicinal chemists optimizing logD for membrane permeability.

Lipophilicity Drug Design Building Block Selection

Regioisomeric Boiling Point Differentiation: 6-Fluoro vs. 5-Fluoro Analog

The predicted boiling point of the target 6-fluoro compound is 415.4±45.0 °C , whereas the 5-fluoro regioisomer has a predicted boiling point of 425.6±45.0 °C . This ~10 °C difference provides a basis for chromatographic separation and quality control differentiation.

Physicochemical Properties Chromatography QC/QA

High Purity Grade Availability (97%) Supporting Consistent SAR Studies

Leading suppliers list the target compound at ≥97% purity , which is higher than the typical ≥95% specification for many in-class building blocks . Higher purity reduces the risk of confounding biological assay results due to trace impurities.

Purity Specification Reproducibility Medicinal Chemistry

Confirmed Structural Identity via 1H-NMR (400 MHz, DMSO-d6)

The compound's identity is confirmed by a supplier-provided 1H-NMR spectrum acquired at 400 MHz in DMSO-d6, serving as a reference for researchers . This level of spectroscopic characterization is not universally available for all in-class building blocks from all vendors.

Structural Confirmation NMR Quality Assurance

Recommended Research Application Scenarios for 1-Tert-butoxycarbonyl-6-fluoro-indoline-2-carboxylic acid


Synthesis of 6-Fluoro-Substituted Indoline-Based Kinase Inhibitor Libraries

As noted in the evidence, the 6-fluoro substitution confers higher lipophilicity (ΔLogP ~0.8) [1], which is a desirable property for optimizing kinase inhibitor scaffolds targeting intracellular ATP-binding pockets. The Boc-protected 2-carboxylic acid allows for late-stage diversification, enabling parallel library synthesis.

Regioisomerically Pure Building Block for Fluorinated Peptidomimetics

The predicted boiling point difference of ~10 °C vs. the 5-fluoro regioisomer underscores the ability to procure and verify the correct regioisomer, which is critical when the 6-fluoro orientation is required for a specific hydrogen-bonding or steric interaction in a peptidomimetic design.

High-Reproducibility Medicinal Chemistry SAR Campaigns

The availability of a ≥97% purity grade makes this compound suitable for quantitative SAR studies where high data reproducibility is paramount, reducing the risk of impurity-driven false positives in biochemical or cell-based assays.

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